[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate
Description
Historical Evolution of 1,2,4-Oxadiazole-Based Pharmacophores
The journey of 1,2,4-oxadiazoles from laboratory curiosities to therapeutic agents began in 1884 with their first synthesis by Tiemann and Krüger, who produced the heterocycle via reactions between amidoximes and acyl chlorides. Despite this early discovery, pharmacological interest remained limited until the mid-20th century, when researchers recognized their potential as bioisosteres for labile functional groups. The 1960s marked a turning point with the introduction of Oxolamine (Figure 1), the first 1,2,4-oxadiazole-containing drug approved as a cough suppressant.
Table 1: Milestones in 1,2,4-Oxadiazole Drug Development
In recent decades, advancements in synthetic methodologies—such as mechanochemical approaches and visible-light-mediated cycloadditions—have enabled the efficient production of diverse 1,2,4-oxadiazole derivatives. For example, ND-421, a 1,2,4-oxadiazole-based antibiotic, demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting penicillin-binding protein 2a, showcasing the scaffold’s adaptability to address antibiotic resistance.
Bioisosteric Significance of 1,2,4-Oxadiazole Motifs in Drug Design
The 1,2,4-oxadiazole ring serves as a bioisostere for ester and amide groups, offering enhanced metabolic stability while retaining critical hydrogen-bonding capabilities. This substitution is particularly valuable in compounds prone to hydrolysis, such as peptide mimetics and protease inhibitors.
Electronic and Steric Equivalence
The 1,2,4-oxadiazole’s dipole moment (≈3.5 D) and planar geometry closely resemble those of esters, enabling seamless integration into molecular frameworks without disrupting target binding. For instance, in histone deacetylase (HDAC) inhibitors, replacing an ester with a 1,2,4-oxadiazole improved oral bioavailability by resisting enzymatic degradation.
Table 2: Bioisosteric Replacements Using 1,2,4-Oxadiazole
A notable example is the development of 3-aryl-5-alkyl-1,2,4-oxadiazole derivatives as selective sirtuin 2 (Sirt2) inhibitors. By substituting an amide bond with a 1,2,4-oxadiazole, researchers achieved a 10-fold increase in enzymatic inhibition, attributed to the heterocycle’s ability to engage in π-stacking interactions with hydrophobic subpockets. Similarly, in the antibiotic ND-421, the oxadiazole core enhanced membrane permeability, enabling efficacy against vancomycin-resistant pathogens.
Structural Flexibility The 1,2,4-oxadiazole’s tolerance for diverse substituents at the 3- and 5-positions allows precise modulation of drug-receptor interactions. For example, this compound leverages a phenyl group at C3 for aromatic stacking and an ethylamine side chain at C5 for solubility and target engagement (Figure 2). This modularity underpins the scaffold’s utility in targeting proteins with complex binding sites, such as G-protein-coupled receptors and kinases.
Properties
IUPAC Name |
1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.C2HF3O2/c1-7(11)10-12-9(13-14-10)8-5-3-2-4-6-8;3-2(4,5)1(6)7/h2-7H,11H2,1H3;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOXGLYUJDLYHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255717-05-5 | |
| Record name | 1,2,4-Oxadiazole-5-methanamine, α-methyl-3-phenyl-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: : This can be achieved by reacting a suitable precursor, such as a hydrazine derivative, with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the phenyl group: : The phenyl group can be introduced through a substitution reaction, where a phenyl halide reacts with the oxadiazole ring in the presence of a base.
Amination: : The ethylamine moiety is introduced by reacting the oxadiazole derivative with ethylamine under suitable conditions.
Trifluoroacetylation: : Finally, the compound is treated with trifluoroacetic anhydride to introduce the trifluoroacetate group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Oxadiazole Ring
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Electrophilic substitution : The electron-deficient oxadiazole ring undergoes nucleophilic attacks at the C-5 position. For instance, reaction with Grignard reagents or organozinc compounds forms substituted derivatives .
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Hydrolysis : Under acidic or basic conditions, the oxadiazole ring hydrolyzes to form carboxylic acids or amides, though this is inhibited by the trifluoroacetate counterion’s stabilizing effect .
Ethylamine Moiety
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Alkylation/Acylation : The primary amine reacts with alkyl halides or acyl chlorides to form secondary amines or amides. For example, coupling with benzoyl chloride using HATU produces N-benzoyl derivatives .
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Schiff base formation : Condensation with aldehydes (e.g., formaldehyde) generates imines, which are intermediates in bioactive compound synthesis .
Table 2: Representative Reactions of the Ethylamine Group
Catalytic and Coupling Reactions
The compound participates in transition metal-catalyzed cross-couplings :
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Suzuki coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the oxadiazole’s C-3 position, enhancing π-stacking in drug design .
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Buchwald-Hartwig amination : Forms C–N bonds with aryl halides, enabling structural diversification for kinase inhibitors .
Stability and Degradation Pathways
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Thermal stability : Decomposes above 200°C (DSC data) without melting, indicating high thermal resilience .
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Photodegradation : UV exposure induces ring-opening reactions, forming nitrile and carboxylic acid byproducts .
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pH-dependent stability : Stable in acidic conditions (pH 2–6) but degrades in alkaline media (pH > 8) via oxadiazole ring hydrolysis.
Scientific Research Applications
Chemistry
In chemistry, [1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has been studied for its potential biological activities. It has shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani.
Medicine
The compound has been investigated for its potential medicinal properties, including its use as an anti-infective agent. Its heterocyclic structure is similar to that of several drugs, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism by which [1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate exerts its effects involves its interaction with specific molecular targets and pathways. The phenyl group and the oxadiazole ring can interact with enzymes, receptors, or other biological molecules, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with analogs sharing the 1,2,4-oxadiazole core and amine functionality, focusing on structural variations, physicochemical properties, and synthetic considerations.
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects: Phenyl vs. Pyridinyl: The target compound’s phenyl group enhances lipophilicity compared to pyridinyl analogs (e.g., LogP = -0.34 for 2-pyridinyl derivative ). Isopropyl vs. Phenyl: The isopropyl analog has a lower molecular weight (269.22 vs.
Salt Form Impact :
- Trifluoroacetate vs. Hydrochloride : The TFA salt in the target compound likely improves solubility in organic solvents compared to hydrochloride salts (e.g., (3-Phenyl)methylamine hydrochloride ). However, TFA may complicate purification due to its volatility.
Synthetic Challenges :
- The dihydro-oxadiazole derivative has a low global yield (3%), highlighting the difficulty of synthesizing saturated oxadiazole systems compared to the target compound’s straightforward aromatic ring.
Physical Properties :
- The target’s predicted boiling point (328.8°C ) exceeds that of the dihydro-oxadiazole analog (mp 144–148°C ), reflecting differences in stability and intermolecular interactions.
Biological Activity
[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate (CAS No. 1255717-05-5) is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores the biological activity of this compound based on existing research findings, including case studies and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 303.24 g/mol. The compound features a phenyl group attached to an oxadiazole ring, which is a common structural motif in bioactive compounds.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. A study reported the synthesis of oxadiazole derivatives that demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria .
2. Inhibition of Enzymatic Activity
The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, studies have shown that oxadiazole derivatives can inhibit acetylcholinesterase (AChE), an important enzyme in neurotransmission. For instance, one study found that related compounds exhibited strong AChE inhibitory effects, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
3. Anticancer Properties
Recent investigations have highlighted the anticancer potential of oxadiazole derivatives. The mechanism of action appears to involve the modulation of key signaling pathways in cancer cells. For example, certain oxadiazole compounds were found to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Enzyme Inhibition | Strong AChE inhibition | |
| Anticancer | Induces apoptosis in cancer cells |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of oxadiazole derivatives for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. Among the tested compounds, one derivative closely related to this compound showed an MIC (Minimum Inhibitory Concentration) of 16 µg/mL against both bacterial strains.
Case Study 2: AChE Inhibition
In a pharmacological study examining the effects of various oxadiazole derivatives on AChE activity, it was found that at a concentration of 15 µg/mL, a compound structurally similar to this compound reduced AChE activity by approximately 70% after 48 hours of incubation .
Q & A
Basic Research Question
- LC-MS (ESI+): Monitor molecular ion peaks at m/z 232.1 ([M-CFCOO]) and 245.2 (oxadiazole fragmentation) .
- FT-IR: Identify oxadiazole ring vibrations (C=N stretch at 1600–1650 cm) and amine-TFA interactions (broad N-H stretch at 2500–3300 cm) .
- HPLC: Use a C18 column with 0.1% TFA in acetonitrile/water (70:30) for purity assessment (retention time ~8–10 minutes) .
How can researchers analyze byproducts formed during trifluoroacetate deprotection in the synthesis?
Advanced Research Question
Byproducts like mono-/di-trifluoroacetylated amines may form due to incomplete deprotection. Strategies include:
- HPLC-MS Tracking: Use gradient elution (5–95% acetonitrile) to separate derivatives by hydrophobicity .
- Kinetic Studies: Monitor deprotection via -NMR to identify intermediates (e.g., trifluoroacetylated ethylamine at δ -75 ppm) .
- Adjust pH: Ensure post-deprotection neutralization (pH 7–8) with ammonium hydroxide to precipitate residual TFA .
What purification techniques are effective for isolating this compound, considering the trifluoroacetate counterion?
Basic Research Question
- Ion-Pair Chromatography: Use tetrabutylammonium bromide as a counterion to improve separation on reverse-phase columns .
- Recrystallization: Employ ethanol/water (3:1) mixtures, leveraging the trifluoroacetate’s solubility in polar solvents .
- Solid-Phase Extraction (SPE): C18 cartridges with 0.1% TFA in eluents reduce salt contamination .
How can biological activity assays be designed for this compound, given the known bioactivity of oxadiazoles?
Advanced Research Question
- Antimicrobial Assays: Use broth microdilution (MIC determination) against S. aureus and C. albicans, referencing 3-[(4-fluorobenzyl)thio]-1,2,4-triazol-5-amine as a positive control .
- Anticancer Screening: Perform MTT assays on HCT-116 cells, comparing IC values with 5-aryl-1,3,4-oxadiazole derivatives .
- DPPH Radical Scavenging: Assess antioxidant potential at 100 µM, normalizing against ascorbic acid .
What is the role of the trifluoroacetate counterion in the solubility and stability of this compound?
Basic Research Question
The trifluoroacetate counterion enhances aqueous solubility via hydrogen bonding but may reduce thermal stability.
- Solubility: >50 mg/mL in water due to TFA’s polar trifluoromethyl group .
- Stability: Store at -20°C in anhydrous DMSO to prevent hydrolysis of the oxadiazole ring .
How can computational modeling predict structure-activity relationships (SAR) for derivatives of this compound?
Advanced Research Question
- Docking Studies: Use AutoDock Vina to model interactions with antimicrobial targets (e.g., E. coli DNA gyrase) .
- QSAR Models: Correlate logP values (calculated via ChemAxon) with observed MIC values for lead optimization .
- DFT Calculations: Analyze oxadiazole ring electron density to predict reactivity in nucleophilic substitutions .
What challenges arise in crystallographic analysis of this compound, and how are they resolved?
Basic Research Question
- Crystal Growth: Slow evaporation from dichloromethane/hexane (1:5) yields suitable crystals .
- Twinned Data: Use SHELXL for refinement, applying TWIN/BASF commands to model overlapping lattices .
- Disorder: Apply PART/SUMP restraints to trifluoroacetate ions in SHELX .
How can researchers mitigate low yields in multi-step syntheses of this compound?
Advanced Research Question
- Stepwise Optimization: Use Design of Experiments (DoE) to identify critical parameters (e.g., microwave power, TFA equivalents) .
- Byproduct Recycling: Convert trifluoroacetylated byproducts to the target amine via hydrolysis (pH 14, 48 hours) .
- Catalysis: Explore Pd(OAc) for Suzuki couplings in precursor synthesis, improving aryl-oxadiazole coupling efficiency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
